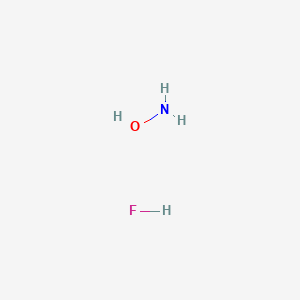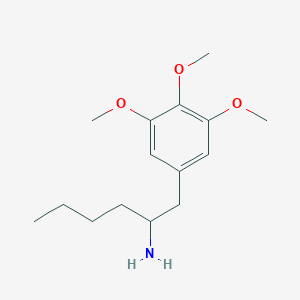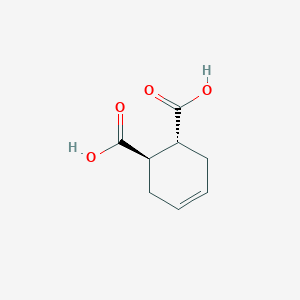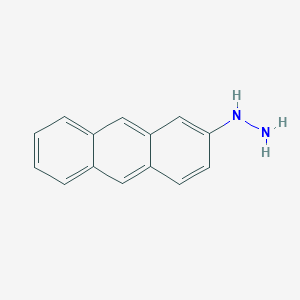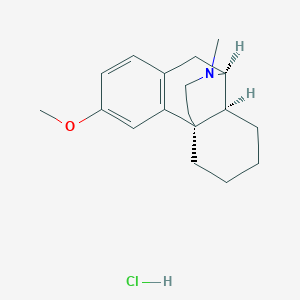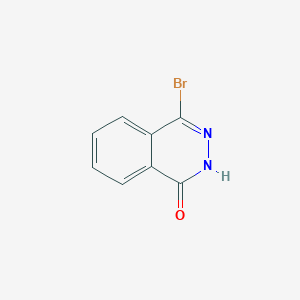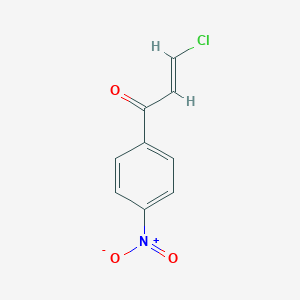
trans-3-Chloro-4'-nitroacrylophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-3-Chloro-4'-nitroacrylophenone, also known as CNAP, is a chemical compound that has been extensively studied for its potential use in scientific research. CNAP is a yellow crystalline powder that is soluble in organic solvents but insoluble in water.
Applications De Recherche Scientifique
Trans-3-Chloro-4'-nitroacrylophenone has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of proteins and nucleic acids, as a photosensitizer for photodynamic therapy, and as a reactive intermediate in organic synthesis. trans-3-Chloro-4'-nitroacrylophenone has also been studied for its potential use as a molecular switch in nanotechnology and as a potential antitumor agent.
Mécanisme D'action
The mechanism of action of trans-3-Chloro-4'-nitroacrylophenone is not well understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity makes trans-3-Chloro-4'-nitroacrylophenone useful for a variety of applications, including as a fluorescent probe and as a reactive intermediate in organic synthesis.
Effets Biochimiques Et Physiologiques
Trans-3-Chloro-4'-nitroacrylophenone has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that trans-3-Chloro-4'-nitroacrylophenone can induce apoptosis, or programmed cell death, in cancer cells. trans-3-Chloro-4'-nitroacrylophenone has also been shown to inhibit the growth of certain bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, trans-3-Chloro-4'-nitroacrylophenone has been shown to have anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of trans-3-Chloro-4'-nitroacrylophenone is its reactivity with nucleophiles, which makes it useful for a variety of applications in organic synthesis and as a fluorescent probe. However, trans-3-Chloro-4'-nitroacrylophenone is also highly toxic and must be handled with care. Additionally, its solubility in organic solvents but insolubility in water can make it difficult to work with in certain applications.
Orientations Futures
There are many potential future directions for research on trans-3-Chloro-4'-nitroacrylophenone. One area of interest is its potential use as a molecular switch in nanotechnology. Additionally, further research is needed to better understand the mechanism of action of trans-3-Chloro-4'-nitroacrylophenone and its potential as an antitumor agent. Finally, research on the toxicity and safety of trans-3-Chloro-4'-nitroacrylophenone is needed to determine its potential for use in clinical applications.
Méthodes De Synthèse
Trans-3-Chloro-4'-nitroacrylophenone can be synthesized using a variety of methods, including the reaction of 3-chloro-4'-nitroacetophenone with acetic anhydride in the presence of sulfuric acid, or the reaction of 3-chloro-4'-nitroacetophenone with acryloyl chloride in the presence of triethylamine. The yield of trans-3-Chloro-4'-nitroacrylophenone from these reactions is approximately 50-60%.
Propriétés
Numéro CAS |
15787-87-8 |
|---|---|
Nom du produit |
trans-3-Chloro-4'-nitroacrylophenone |
Formule moléculaire |
C9H6ClNO3 |
Poids moléculaire |
211.6 g/mol |
Nom IUPAC |
(E)-3-chloro-1-(4-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H6ClNO3/c10-6-5-9(12)7-1-3-8(4-2-7)11(13)14/h1-6H/b6-5+ |
Clé InChI |
ADRDHEFLWUEGCY-AATRIKPKSA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=O)/C=C/Cl)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1C(=O)C=CCl)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C(=O)C=CCl)[N+](=O)[O-] |
Synonymes |
(E)-β-Chloro-4'-nitroacrylophenone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



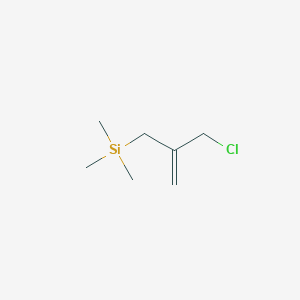
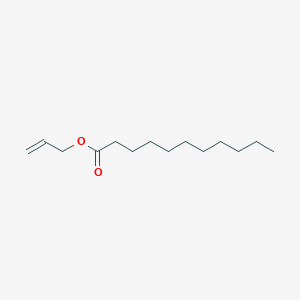
![2-Hydroxy-1-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B95319.png)
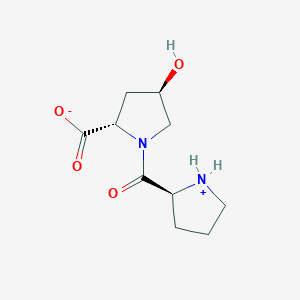
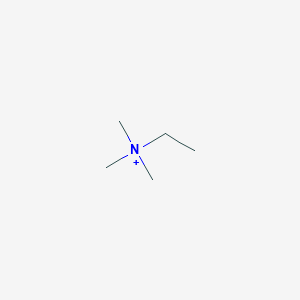
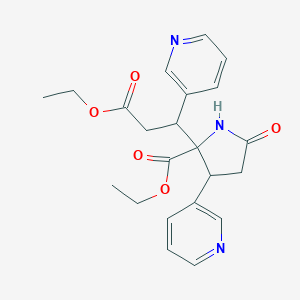
![Ethenyl[tris(prop-2-en-1-yloxy)]silane](/img/structure/B95329.png)
![6H,12H-Indazolo[2,1-a]indazole-6,12-dione](/img/structure/B95331.png)
